3-(4-fluorophenyl)-7,9-dimethyl-1-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
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Description
3-(4-fluorophenyl)-7,9-dimethyl-1-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a useful research compound. Its molecular formula is C20H23FN6O2 and its molecular weight is 398.442. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorophenyl)-7,9-dimethyl-1-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)-7,9-dimethyl-1-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Researchers have explored the antiviral potential of indole derivatives, which include compounds similar to “AKOS001364741.” For instance:
- The indole scaffold has been found in important synthetic drug molecules. While specific studies on “AKOS001364741” are limited, indole derivatives have shown promise as anticancer agents due to their diverse biological activities .
- Indole derivatives possess antioxidant properties, which could be relevant for protecting cells from oxidative stress and preventing diseases related to free radicals .
- Some indole compounds exhibit anti-inflammatory effects, potentially modulating immune responses and reducing inflammation .
- Indole derivatives can act as enzyme inhibitors. For example:
- Carbonic anhydrase inhibitors : These compounds may have applications in treating conditions related to carbonic anhydrase activity .
- Cholinesterase inhibitors : Relevant for neurodegenerative diseases like Alzheimer’s .
- Alkaline phosphatase inhibitors : Important for bone health and other physiological processes .
- Indole derivatives have demonstrated antimicrobial activity against various pathogens, including bacteria and fungi .
- While specific studies on “AKOS001364741” are lacking, indole derivatives have been investigated as potential antitubercular agents .
Antiviral Activity
Anticancer Properties
Antioxidant Effects
Anti-Inflammatory Activity
Enzyme Inhibition
Antimicrobial Properties
Antitubercular Potential
Structure-Activity Relationship (SAR)
properties
IUPAC Name |
3-(4-fluorophenyl)-7,9-dimethyl-1-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN6O2/c1-4-5-6-11-27-19-22-17-16(18(28)25(3)20(29)24(17)2)26(19)12-15(23-27)13-7-9-14(21)10-8-13/h7-10H,4-6,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBNSHALDMEGHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=NC3=C(N2CC(=N1)C4=CC=C(C=C4)F)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-7,9-dimethyl-1-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
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